molecular formula C20H21FN6 B6467989 6-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline CAS No. 2640949-76-2

6-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline

Cat. No.: B6467989
CAS No.: 2640949-76-2
M. Wt: 364.4 g/mol
InChI Key: UYWUZHOBUJWCQF-UHFFFAOYSA-N
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Description

The compound “6-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline” is a complex organic molecule that contains several functional groups and rings, including a quinazoline ring, a piperazine ring, and a cyclopentapyrimidine ring . The presence of these rings suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The presence of nitrogen atoms in the rings could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could result in a complex set of properties .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactions, its physical and chemical properties, and its potential biological activity. This could involve both experimental studies and computational studies .

Properties

IUPAC Name

6-fluoro-4-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6/c1-13-24-18-4-2-3-15(18)20(25-13)27-9-7-26(8-10-27)19-16-11-14(21)5-6-17(16)22-12-23-19/h5-6,11-12H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUZHOBUJWCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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